molecular formula C19H14ClNO B399981 N-(4-CHLOROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE

N-(4-CHLOROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B399981
M. Wt: 307.8g/mol
InChI Key: GGBDVVYZXHAKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-CHLOROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a biphenyl group and a chlorophenyl group attached to a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE typically involves the reaction of 4-chlorobenzoic acid with biphenyl-4-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of automated flow reactors, which allow for continuous synthesis under controlled conditions. This approach enhances the yield and purity of the product while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-CHLOROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE stands out due to its unique combination of a biphenyl and chlorophenyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C19H14ClNO

Molecular Weight

307.8g/mol

IUPAC Name

N-(4-chlorophenyl)-4-phenylbenzamide

InChI

InChI=1S/C19H14ClNO/c20-17-10-12-18(13-11-17)21-19(22)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,21,22)

InChI Key

GGBDVVYZXHAKFQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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